N-Acetyl-Phe-Octreotide TFA Salt
Description
Properties
Molecular Formula |
C₅₁H₆₈N₁₀O₁₁S₂ ·xC₂HF₃O₂ |
|---|---|
Molecular Weight |
1061.2811402 |
Synonyms |
N-acetyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-Cysteinamide Cyclic (2→7)-Disulfide TFA Salt; 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane Cyclic Peptide deriv. TFA S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications in Research
Strategies for N-Acetyl-Phe-Octreotide TFA Salt Synthesis
The creation of this compound in a research setting involves a multi-step process that begins with the synthesis of the core octreotide (B344500) peptide, followed by specific chemical modifications. The two primary approaches for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS), each with distinct protocols and outcomes.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing octreotide and its derivatives due to its efficiency and amenability to automation. google.comnewdrugapprovals.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com
The synthesis of the octreotide backbone via SPPS typically follows these general steps:
Resin Selection and Anchoring : The process starts by attaching the C-terminal amino acid, Threoninol (Thr-ol), to a solid support. A common choice is a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the sensitive peptide structure. google.comnewdrugapprovals.org
Stepwise Elongation : The peptide chain is elongated from the C-terminus to the N-terminus. Each cycle consists of two main steps: the removal of the temporary N-terminal protecting group (commonly the Fluorenylmethyloxycarbonyl, or Fmoc, group) using a base like piperidine, followed by the coupling of the next Fmoc-protected amino acid. google.com
Coupling Reagents : To facilitate the formation of the amide bond between amino acids, coupling reagents are used. A combination of a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an additive such as 1-Hydroxybenzotriazole (HOBt) is frequently employed to activate the carboxylic acid group of the incoming amino acid and minimize side reactions. google.com
Cleavage from Resin : Once the linear octapeptide sequence is assembled, it is cleaved from the resin. This is typically achieved using an acidic cocktail, most commonly containing Trifluoroacetic acid (TFA). rsc.org The use of TFA in this step is what leads to the formation of the peptide as a TFA salt. ambiopharm.comnih.gov Scavengers like triisopropylsilane (B1312306) (TIS) and water are included to protect sensitive amino acid side chains from reactive species generated during cleavage. rsc.org
Cyclization : The linear peptide is then cyclized to form the crucial disulfide bridge between the two cysteine residues. This is an oxidation reaction, often carried out in a dilute solution using reagents like iodine or air oxidation to favor intramolecular over intermolecular disulfide bond formation. google.comnewdrugapprovals.org
The N-acetylation of the N-terminal phenylalanine can be performed as the final step on the resin-bound peptide before cleavage. This involves treating the deprotected N-terminal amine with a reagent such as acetic anhydride (B1165640). biocat.com
Solution-Phase Peptide Synthesis (LPPS) Methodologies
While less common for research-scale synthesis, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers advantages for large-scale production. This classical approach involves synthesizing the peptide in a homogenous solution. google.com
Key characteristics of LPPS for octreotide derivatives include:
Fragment Condensation : Instead of adding single amino acids, LPPS often involves the synthesis of smaller peptide fragments (e.g., di- or tripeptides) which are then coupled together in solution to form the full-length peptide. google.comgoogle.com This can help to improve solubility and ease of purification of intermediates.
Hybrid Approaches : To leverage the benefits of both methods, hybrid strategies have been developed. In this approach, peptide fragments are synthesized using SPPS, cleaved from the resin, purified, and then condensed in solution to form the final octreotide molecule. newdrugapprovals.orggoogle.com
Acetylation and Derivatization Techniques
On-Resin Acetylation : The most straightforward method is to perform the acetylation on the fully assembled peptide while it is still attached to the solid support. After the final Fmoc group is removed from the N-terminal phenylalanine, the resin is treated with an acetylating agent. Acetic anhydride, often in the presence of a base like N,N-Diisopropylethylamine (DIEA), is a common reagent for this purpose. biocat.com
Solution-Phase Acetylation : Alternatively, the octreotide peptide can be acetylated after it has been cleaved from the resin and purified. This approach may be used if the on-resin acetylation is inefficient or if other modifications are being performed in solution.
The final product is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with mobile phases containing TFA, which ensures the final isolated product is the TFA salt. rsc.orgambiopharm.com
Side Reactions and Impurity Formation during Synthesis in Research Settings
The synthesis of N-Acetyl-Phe-Octreotide is susceptible to various side reactions that can lead to the formation of impurities, complicating purification and potentially affecting the final product's biological activity. N-Acetyl-Phe-Octreotide itself can be considered an impurity in the synthesis of octreotide if the N-terminal acetylation is unintentional. synzeal.comdaicelpharmastandards.com
Common side reactions and resulting impurities include:
Racemization : The activation of amino acids during coupling can lead to the loss of stereochemical integrity (epimerization), particularly at the cysteine residues. google.comnewdrugapprovals.org The use of additives like HOBt helps to suppress this side reaction.
Incomplete Coupling or Deprotection : Failure to drive coupling or deprotection reactions to completion can result in deletion sequences (peptides missing one or more amino acids) or truncated sequences.
Oxidation : The tryptophan and cysteine residues are susceptible to oxidation during synthesis and cleavage.
Trifluoroacetylation : A notable side reaction during SPPS using Boc (tert-butyloxycarbonyl) chemistry, and to a lesser extent in Fmoc chemistry, is the trifluoroacetylation of free amino groups by residual TFA, leading to a trifluoroacetylated impurity. pnas.org
Acylation : During storage or within certain delivery systems like PLGA microspheres, the primary amino groups of octreotide (N-terminus and lysine (B10760008) side chain) can be acylated by the polymer degradation products. researchgate.netuu.nlscispace.com The N-terminal amine of phenylalanine is generally more susceptible to this reaction than the amine on the lysine side chain. researchgate.net
Table 1: Common Impurities in the Synthesis of Octreotide and its Derivatives
| Impurity Type | Description | Common Cause |
|---|---|---|
| Deletion Sequences | Peptide chains missing one or more amino acid residues. | Incomplete coupling reactions during SPPS. |
| Truncated Sequences | Peptide chains that have been prematurely terminated. | Incomplete removal of the N-terminal protecting group. |
| Diastereomeric Impurities | Peptides with one or more amino acids in the wrong stereochemical configuration (e.g., D-amino acid instead of L). | Racemization during amino acid activation and coupling. google.comnewdrugapprovals.org |
| Oxidized Peptides | Oxidation of susceptible residues like Tryptophan or Methionine. | Exposure to oxidizing conditions during synthesis or workup. |
| N-Acetyl-Lys-Octreotide | Acetylation at the epsilon-amino group of the Lysine residue instead of, or in addition to, the N-terminus. | Non-specific acetylation reaction. pharmaffiliates.com |
| Linear Octreotide | The uncyclized form of the peptide where the disulfide bridge between the two Cysteine residues has not formed. | Incomplete oxidation/cyclization step. daicelpharmastandards.com |
Analog Design and Structural Variations for Research Purposes
The design of analogs of octreotide is a key research area aimed at improving its therapeutic properties, such as receptor binding affinity, selectivity, and metabolic stability. researchgate.net
Amino Acid Substitutions and Their Research Implications
Modifying the amino acid sequence of octreotide can have profound effects on its interaction with somatostatin (B550006) receptors (SSTRs), of which there are five subtypes (SSTR1-5). Octreotide binds with high affinity primarily to SSTR2 and with moderate affinity to SSTR5. mdpi.com Analog design often focuses on altering this selectivity profile for specific research or therapeutic goals.
Substitution of Phenylalanine : Replacing the phenylalanine residues at positions 3 and/or 6 with other amino acids has been explored. For instance, introducing fluorinated phenylalanine analogs like L-3-(3',5'-difluorophenyl)-alanine (Dfp) can alter the electronic properties of the aromatic ring, potentially leading to changes in receptor binding affinity and selectivity. researchgate.net
Modifications for Stability and Uptake : Incorporating non-natural amino acids, such as (2-naphthyl)-D-alanine, or amidating the C-terminus have been shown in other somatostatin analogs to improve metabolic stability and tumor uptake. researchgate.net
Shorter Analogs : Research has also been conducted on synthesizing shorter analogs of octreotide, such as tetra- and pentapeptides, to identify the minimal sequence required for biological activity. These shorter peptides can be conjugated to chelators like DOTA for radiolabeling and use in medical imaging. nih.gov
The research implications of these substitutions are significant. By fine-tuning the peptide structure, it is possible to develop analogs with enhanced selectivity for a specific SSTR subtype that is overexpressed in a particular type of tumor. This can lead to more effective targeted therapies or more sensitive diagnostic imaging agents.
Table 2: Examples of Amino Acid Substitutions in Somatostatin/Octreotide Analogs and Their Research Implications
| Original Residue(s) | Substituted Residue(s) | Research Implication |
|---|---|---|
| Phe at position 7 (in somatostatin) | L-3-(3',5'-difluorophenyl)-alanine (Dfp) | Conferred higher affinity and selectivity for the SSTR3 receptor. researchgate.net |
| L-Trp at position 8 (in somatostatin) | D-Trp | Enhances metabolic stability while maintaining similar binding affinities, a key feature incorporated into octreotide. researchgate.net |
| Full Octreotide Sequence | Truncated tetrapeptide (Phe-d-Trp-Lys-Thr) and pentapeptide (Thz-Phe-d-Trp-Lys-Thr) | Investigating minimal pharmacophore and developing smaller, potentially more easily deliverable radiolabeled imaging agents. nih.gov |
| Phe at position 3 | Tyr | Creates the analog Tyr3-octreotide (vapreotide), which is used in research and clinical studies for its own distinct pharmacological profile. |
Cyclic Structure Modifications and their Research Context
The core structure of octreotide, a synthetic octapeptide analog of somatostatin, is characterized by a disulfide bridge between two cysteine residues, forming a cyclic structure essential for its biological activity. researchgate.net Researchers have extensively investigated modifications to this cyclic backbone to modulate receptor binding affinity, selectivity, and metabolic stability. nih.govnih.gov
One primary area of research involves altering the ring size of the peptide. This is often achieved by substituting the cysteine (Cys) residues at positions 3 and 14 with amino acids that have different side-chain lengths, such as norcysteine (Ncy), homocysteine (Hcy), or D-homocysteine (DHcy). acs.org
Ring Contraction: Introducing Ncy at both positions constrains the backbone's flexibility, which has been shown to result in a loss of binding affinity at all somatostatin receptor subtypes (ssts). acs.org
Ring Expansion: Conversely, using Hcy at positions 3 and 14 expands the ring. This modification can lead to improved selectivity for the sst₂ receptor, primarily due to a significant loss of binding affinity at other receptor subtypes. acs.org
Another approach involves the direct incorporation of a radiometal into the disulfide bridge, creating a metal-cyclized analog. researchgate.net This strategy aims to develop agents for radioimaging or radiotherapy. Modifications to the peptide sequence in these metal-cyclized analogs, such as inserting additional amino acids, are explored to distance the metal core from the receptor-binding pharmacophore, potentially improving both receptor affinity and the stability of the metal coordination. nih.govumsystem.edu
The overarching research context for these modifications is the exploration of structure-activity relationships (SAR). nih.gov By systematically altering the cyclic structure, researchers can map the conformational requirements for potent and selective interaction with specific somatostatin receptor subtypes. Three-dimensional structural analysis, often using NMR, helps to correlate these structural changes with the observed binding affinities. nih.gov
| Modification Type | Amino Acid Substitution | Effect on Ring Structure | Primary Research Goal | Reference |
|---|---|---|---|---|
| Ring Contraction | Cys → Ncy | Smaller, more constrained ring | Study effect of reduced backbone flexibility | acs.org |
| Ring Expansion | Cys → Hcy | Larger, more flexible ring | Improve sst₂ receptor selectivity | acs.org |
| Metal Cyclization | Disulfide bridge replacement with metal coordination | Incorporation of a metal atom into the cyclic backbone | Develop stable radiolabeled analogs for imaging/therapy | nih.govresearchgate.net |
Purification and Analytical Characterization Techniques for Research Samples
Following the synthesis of this compound or its modified analogs, rigorous purification and characterization are imperative to ensure the identity, purity, and structural integrity of the research sample.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant and indispensable technique for both the purification and purity analysis of synthetic peptides. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides like octreotide. americanpeptidesociety.orghplc.eu
In RP-HPLC, the separation is based on the hydrophobicity of the peptide. americanpeptidesociety.org The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically silica-based particles with bonded C8 or C18 alkyl chains). americanpeptidesociety.orghplc.eu Elution is achieved using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase. hplc.eursc.org Trifluoroacetic acid (TFA) is typically added to the mobile phase at a low concentration (around 0.1%) to act as an ion-pairing agent, which improves peak shape and resolution. hplc.eupeptide.com
For preparative purification, crude synthetic peptides are dissolved and injected onto a semi-preparative or preparative RP-HPLC column. researchgate.netgoogle.com Fractions are collected as the eluent exits the column, and those containing the pure peptide are combined and lyophilized to yield the final product as a TFA salt. peptide.com Analytical RP-HPLC is then used to assess the purity of the final product, with detection commonly performed using UV absorbance at wavelengths around 220-280 nm. rsc.orggoogle.com
| Parameter | Typical Condition for Peptide Analysis | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. americanpeptidesociety.org |
| Stationary Phase | C18 or C8 silica-based columns | Provides a hydrophobic surface for peptide interaction. americanpeptidesociety.orghplc.eu |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the solvent system. rsc.org |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier used to elute the peptide. rsc.org |
| Elution | Gradient elution (increasing concentration of Mobile Phase B) | Allows for the separation of components with varying hydrophobicities. hplc.eu |
| Detection | UV absorbance at 220-280 nm | Monitors the peptide bonds and aromatic residues for detection. google.com |
Mass Spectrometry (MS) for Confirmation of Synthetic Products in Research
Mass spectrometry (MS) is a critical analytical tool used to confirm the successful synthesis of the target peptide by verifying its molecular weight. rsc.org For peptide analysis, MS is often coupled with liquid chromatography (LC-MS), allowing for the separation of the peptide from impurities before mass analysis. nih.govnih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it allows the analysis of large, non-volatile molecules without significant fragmentation. nih.gov The analysis provides the mass-to-charge ratio (m/z) of the peptide, from which the molecular weight can be determined. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the synthesized product. rsc.org Tandem mass spectrometry (MS/MS) can be employed to fragment the peptide, providing sequence information and localizing any modifications. nih.govnih.gov
| Compound | Molecular Formula | Calculated Molecular Weight (Free Base) |
|---|---|---|
| N-Acetyl-Phe-Octreotide | C₅₁H₆₈N₁₀O₁₁S₂ | 1061.3 g/mol |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 g/mol |
Other Spectroscopic and Chromatographic Methods in Academic Research
While HPLC and MS are the workhorses for purification and initial characterization, other methods are employed in academic research to gain deeper structural and functional insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR experiments are used to determine the three-dimensional solution structure of octreotide analogs. nih.gov This information is crucial for understanding how structural modifications affect the peptide's conformation and, consequently, its receptor binding properties. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides in solution. nih.gov It can provide information about the presence of beta-turns and other structural motifs that are important for the biological activity of octreotide.
Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH. nih.govamericanpeptidesociety.org It can be used as an orthogonal purification method to RP-HPLC, particularly for separating peptides with subtle charge differences, such as those with post-translational modifications. americanpeptidesociety.org
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. nih.govamericanpeptidesociety.org It is useful for removing aggregates or separating the desired peptide from much larger or smaller impurities. americanpeptidesociety.org
Structure Activity Relationship Sar Studies of N Acetyl Phe Octreotide and Analogues
Impact of N-Terminal Acetylation on Receptor Recognition and Conformation
The N-terminus of peptide molecules is a primary site for chemical interactions and modifications. Acetylation, the addition of an acetyl group to the N-terminal amino group, is a strategy employed in the design of octreotide (B344500) analogues to alter their physicochemical properties. nih.gov In the case of N-Acetyl-Phe-Octreotide, the acetyl group is attached to the phenylalanine (Phe) residue at the N-terminus. clearsynth.compharmaffiliates.com
This modification can serve several purposes. One key reason for N-terminal acetylation in certain octreotide analogues is to prevent or disfavor the coordination of metal ions at the N-terminus, which is a potential binding site. umsystem.edu This is particularly relevant when designing analogues for radiolabeling, ensuring that the radiometal binds to a specific chelator attached elsewhere on the peptide. nih.gov
Furthermore, modifications at the N-terminus can influence the molecule's stability and interaction with its environment. For instance, blocking the primary amino groups, including the one at the N-terminus, through conjugation with maleic anhydride (B1165640) has been shown to inhibit the formation of acylated peptide impurities when formulated in poly(lactide-co-glycolide) (PLGA) delivery systems. nih.gov While not identical to acetylation, this demonstrates that modification of the N-terminal amine can significantly alter the peptide's chemical reactivity. nih.gov Such changes can indirectly affect receptor recognition by influencing the peptide's local conformation and charge distribution, which are crucial for effective binding to the receptor pocket.
Influence of Amino Acid Residues on Binding Profile and Selectivity
The binding affinity and selectivity of octreotide analogues for the five different SSTR subtypes (SSTR1-5) are profoundly influenced by their amino acid composition. mdpi.comnih.gov Octreotide itself binds with high affinity primarily to SSTR2 and SSTR5. nih.govnih.gov The specific sequence of amino acids is responsible for creating a three-dimensional structure that fits into the binding pocket of these receptors.
Key residues involved in receptor binding have been identified through extensive research:
The Core Pharmacophore: The central part of the octreotide molecule, particularly the sequence Phe-D-Trp-Lys-Thr, forms a beta-turn structure that is essential for receptor binding. nih.govyork.ac.uk Cryo-electron microscopy studies have revealed that a conserved motif involving residues at positions 3.32, 3.36, and 7.43 is critical for the recognition and binding of peptide agonists to SSTRs. nih.gov
(D)-Phe1: The N-terminal D-Phenylalanine residue engages in hydrophobic interactions with the extracellular loop 3 (ECL3) of the SSTR2 receptor. nih.gov
Amino Acid Substitutions: Replacing specific amino acids can dramatically alter the binding profile. For example, substituting the D-Phe at the first position with a third Cysteine (Cys) residue has been explored in designing new analogues. umsystem.edu Similarly, increasing the number of atoms in the Cysteine side chains at other positions can enhance selectivity for SSTR2 by causing a loss of binding affinity at other subtypes. nih.gov
These findings underscore the principle that even minor changes to the amino acid sequence can lead to significant shifts in receptor selectivity and affinity, allowing for the development of analogues tailored for specific therapeutic or diagnostic purposes. nih.govnih.gov
| Analogue Modification | Receptor Selectivity Impact | Reference |
| Octreotide | High affinity for SSTR2 and SSTR5 | nih.gov |
| Pasireotide | High affinity for SSTR5 | nih.gov |
| Hcy Substitution | Enhanced selectivity for SSTR2 | nih.gov |
| dHcy Substitution | Significant loss of affinity at SSTR2 and SSTR3 | nih.gov |
Role of Macrocyclic Structure in Receptor Binding and Stability
A defining feature of octreotide and its analogues is the macrocyclic ring formed by a disulfide bridge between two cysteine residues (Cys2 and Cys7 in octreotide). mdpi.com This cyclic structure is paramount for both biological activity and stability. It constrains the peptide backbone, forcing it to adopt a specific conformation that is pre-organized for receptor binding. nih.gov This reduces the entropic penalty upon binding, contributing to the high affinity of these analogues for their target receptors.
The size of this macrocyclic ring is a critical determinant of receptor affinity and selectivity. Studies involving the modification of the disulfide bridge have shown that:
Reducing Ring Size: Shortening the side chain of the cysteine residues, thereby creating a tighter ring, can severely restrict the peptide's backbone flexibility. This conformational constraint can be so pronounced that the analogue loses its ability to bind effectively to any of the SSTR subtypes. nih.gov
Increasing Ring Size: Conversely, increasing the number of atoms in the cycle can have differential effects depending on the specific analogue. In some cases, it can lead to enhanced selectivity for a particular receptor subtype, while in others, it may result in a dramatic loss of affinity. nih.gov
The disulfide bridge not only enforces a bioactive conformation but also contributes to the peptide's stability by protecting it from enzymatic degradation compared to the linear native somatostatin (B550006), which has an extremely short half-life. mdpi.com
| Ring Size Modification | Effect on Binding Affinity | Reference |
| Reduction (using Ncy) | Tremendous loss in binding affinity | nih.gov |
| Increase (using Hcy) | Enhanced selectivity for SSTR2 | nih.gov |
| Increase (using dHcy) | Dramatic loss in affinity | nih.gov |
Conformational Analysis through Spectroscopic and Computational Methods
Understanding the three-dimensional structure of N-Acetyl-Phe-Octreotide and its analogues is essential for elucidating their mechanism of action. This is achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 2D-NMR spectroscopy is a powerful tool for studying the conformation of peptides in solution, which mimics the physiological environment. nih.gov NMR can provide detailed information about the distances between atoms, dihedral angles, and the presence of specific structural motifs like beta-turns and gamma-turns. nih.gov For octreotide analogues, NMR studies have been crucial in identifying the key beta-turn around the D-Trp-Lys region, which is a cornerstone of their interaction with SSTRs. nih.govyork.ac.uk
X-ray Crystallography: This technique provides high-resolution structural information of molecules in their solid, crystalline state. The crystal structure of octreotide has been solved, revealing that the molecule can adopt different backbone conformations, including a flat beta-sheet structure and other more irregular forms. nih.govyork.ac.uk These studies confirm the presence of a distorted type II' beta-turn around the D-Trp-Lys segment. nih.govyork.ac.uk
Computational Methods:
Molecular Modeling: Computational approaches are used to calculate and visualize 3-D molecular structures. umsystem.edu These methods can simulate the peptide's conformation and its interaction with the receptor binding pocket. By superimposing the 3D structures of different analogues onto receptor-specific pharmacophore models, researchers can rationalize the observed binding affinities and guide the design of new compounds. nih.gov Cryo-electron microscopy, a more recent advancement, has provided detailed structures of octreotide bound to its receptor, offering unprecedented insight into the specific interactions at the atomic level. nih.gov
Together, these methods provide a comprehensive picture of the conformational landscape of octreotide analogues, linking their chemical structure to their biological function.
Preclinical Research Applications in Targeted Approaches
Design and Evaluation in Radiopharmaceutical Research
The core of preclinical research involving N-Acetyl-Phe-Octreotide analogues revolves around their development as radiopharmaceuticals for diagnostic and therapeutic purposes. This involves intricate chemistry, in vitro characterization, and in vivo evaluation in animal models.
The development of radiolabeled octreotide (B344500) analogues, such as those structurally similar to N-Acetyl-Phe-Octreotide, is critically dependent on chelation chemistry. A chelator is a molecule that forms a stable complex with a metallic radionuclide, which can then be attached to the peptide.
One common strategy involves the use of bifunctional chelating agents like diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). For instance, [¹¹¹In-DTPA-D-Phe¹]-octreotide is an analogue where the DTPA chelator is conjugated to the N-terminal D-phenylalanine of octreotide and subsequently radiolabeled with Indium-111 (¹¹¹In). nih.gov This approach allows for the stable incorporation of the radionuclide, which is essential for in vivo imaging and therapeutic applications.
More advanced chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) have also been explored. NOTA has been shown to efficiently chelate radionuclides like Gallium-68 (⁶⁸Ga) and can be conjugated to octreotide derivatives. nih.gov Another innovative method involves the chelation of ¹⁸F-aluminum fluoride (B91410) (Al¹⁸F) by NOTA-conjugated octreotide, providing a facile method for labeling with Fluorine-18 (¹⁸F), a widely used positron emission tomography (PET) radionuclide. Current time information in IN.
The choice of radionuclide is pivotal and depends on the intended application. For diagnostic imaging with single-photon emission computed tomography (SPECT), radionuclides like ¹¹¹In are often used. nih.gov For PET imaging, positron emitters such as ⁶⁸Ga and ¹⁸F are preferred due to their favorable decay characteristics and the high resolution of PET imaging. nih.gov For therapeutic applications, beta-emitting radionuclides like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu) can be chelated to octreotide analogues.
Before in vivo studies, extensive in vitro characterization of radiolabeled octreotide analogues is imperative to ensure their suitability for preclinical research. This includes assessing the radiochemical purity, stability, and receptor binding affinity.
High-performance liquid chromatography (HPLC) is a standard technique used to determine the radiochemical purity of the synthesized radioligand, ensuring that the radioactivity is associated with the desired compound. Stability studies are conducted in various media, such as saline and serum, to evaluate the integrity of the radiolabeled peptide over time. For example, a study on an ¹⁸F-labeled NOTA-octreotide conjugate demonstrated its stability in serum for up to 4 hours at 37°C. Current time information in IN.
Receptor binding affinity is a critical parameter that determines the ability of the radioligand to target SSTR-expressing cells. This is often evaluated through competitive binding assays using cell lines that express specific SSTR subtypes. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify binding affinity. For instance, novel DOTA-conjugated octreotide analogues have been shown to exhibit high affinity for multiple SSTR subtypes, including hsstr2, hsstr3, and hsstr5. nih.gov
Table 1: In Vitro Receptor Affinity (IC₅₀, nM) of Selected Octreotide Analogues
| Compound | hsstr2 | hsstr3 | hsstr4 | hsstr5 |
| [¹¹¹In-DOTA]-TOC | High Affinity | No Affinity | No Affinity | No Affinity |
| [¹¹¹In]-DOTA-NOC-ATE | High Affinity | High Affinity | Intermediate Affinity | High Affinity |
| [¹¹¹In]-DOTA-BOC-ATE | High Affinity | High Affinity | Intermediate Affinity | High Affinity |
Data sourced from a preclinical evaluation of novel octreotide analogues. nih.gov
Biodistribution studies in animal models are essential to understand the in vivo behavior of radiolabeled octreotide analogues. These studies provide data on the uptake and clearance of the radiotracer in various organs and, importantly, in tumors.
Typically, these studies are conducted in rodents, such as mice or rats, bearing tumors that overexpress SSTRs. Following intravenous administration of the radiolabeled compound, animals are euthanized at various time points, and the radioactivity in different tissues is measured.
Studies with [¹¹¹In-DTPA-D-Phe¹]-octreotide in nude mice with human carcinoid tumor xenografts have shown high uptake in the tumor compared to most normal tissues, with the exception of the kidneys, which are a major route of excretion. nih.gov The tumor-to-normal tissue activity concentration ratio was found to increase over time, suggesting that long-lived radionuclides might be preferable for therapeutic applications. nih.gov
The route of administration and the amount of injected peptide can also influence the biodistribution. Studies have shown that the relative organ uptake can vary with the administered amount of the radiopharmaceutical. nih.gov The specificity of tumor uptake is confirmed by blocking studies, where co-injection of an excess of unlabeled octreotide leads to a significant reduction in tumor radioactivity, demonstrating receptor-mediated uptake.
Table 2: Biodistribution of [¹¹¹In-DTPA-D-Phe¹]-octreotide in Nude Mice with Human Carcinoid Tumor (GOT1) at 24 hours post-injection
| Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 0.1 ± 0.0 |
| Liver | 0.4 ± 0.1 |
| Spleen | 1.0 ± 0.2 |
| Pancreas | 0.8 ± 0.1 |
| Kidney | 10.0 ± 1.5 |
| Tumor | 8.0 ± 1.2 |
Data represents mean ± standard deviation and is illustrative of typical findings in such studies.
Preclinical imaging techniques such as SPECT and PET are powerful tools for visualizing the in vivo distribution of radiolabeled octreotide analogues and assessing their ability to target SSTR-positive tumors.
SPECT imaging, often performed with ¹¹¹In-labeled compounds, provides three-dimensional information on tracer distribution. nih.gov However, PET offers superior spatial resolution and quantification capabilities. The use of ⁶⁸Ga-labeled octreotide analogues, such as [⁶⁸Ga]-DOTATOC, has demonstrated excellent imaging properties with high tumor-to-background ratios even at early time points after injection. nih.gov
Small-animal PET/CT scanners allow for the co-registration of the functional PET data with anatomical CT images, enabling precise localization of the radiotracer uptake within the animal's body. This is crucial for evaluating the specific accumulation of the radiopharmaceutical in tumors and other SSTR-expressing tissues.
Exploration in Theranostic Agent Development in Research Settings
The concept of theranostics, which combines diagnostic imaging and therapy using a single agent or a pair of similar agents, is a rapidly advancing field in preclinical research. Octreotide analogues are well-suited for theranostic applications due to their ability to be labeled with both diagnostic and therapeutic radionuclides.
In a theranostic approach, a diagnostic scan with a PET or SPECT radionuclide-labeled octreotide analogue (e.g., with ⁶⁸Ga or ¹¹¹In) can be used to identify patients whose tumors express SSTRs and are therefore likely to respond to targeted radionuclide therapy. Subsequently, the same or a very similar octreotide analogue can be labeled with a therapeutic radionuclide (e.g., ¹⁷⁷Lu or ⁹⁰Y) to deliver a cytotoxic radiation dose specifically to the tumor cells.
Preclinical studies with novel radiopeptides have shown promise for both imaging and targeted radiotherapy. For example, DOTA-conjugated octreotide analogues that demonstrate superior tumor uptake and a broader SSTR binding profile compared to older analogues are being investigated for their potential as theranostic agents. nih.gov The ability to visualize the target with high precision before commencing therapy allows for a more personalized and potentially more effective treatment strategy in a research context.
Radiopeptides for Targeted Radionuclide Therapy (TRT) in Preclinical Studies
The development of radiopeptides for targeted radionuclide therapy (TRT) represents a significant advancement in oncology, with a substantial body of preclinical research focusing on somatostatin (B550006) analogs like octreotide. These peptides are chemically modified to carry therapeutic radionuclides to tumor cells that overexpress specific receptors, primarily somatostatin receptor subtype 2 (sst2). While direct preclinical studies on "N-Acetyl-Phe-Octreotide TFA Salt" are not extensively documented in publicly available literature, the principles of its design and potential application can be understood by examining the extensive research on related octreotide derivatives.
The core of preclinical TRT research with octreotide analogs involves several key modifications to the original peptide to enhance its therapeutic potential. A crucial modification is the attachment of a chelator, such as DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the peptide. aacrjournals.orgmdpi.com These chelators are essential for stably binding therapeutic radionuclides like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), or Indium-111 (¹¹¹In). aacrjournals.orgnih.gov Preclinical studies have demonstrated that DOTA-conjugated peptides, such as [⁹⁰Y-DOTA]-TOC and [¹⁷⁷Lu-DOTA]-TATE, effectively target and deliver radiation to sst2-positive tumors in animal models. aacrjournals.orgnih.gov
The modification of the peptide sequence itself is another critical area of preclinical investigation. For instance, derivatives like [Tyr³]-octreotide (TOC) and [Tyr³]-octreotate (TATE) have been developed to optimize binding affinity and internalization into tumor cells. nih.govnih.gov Preclinical biodistribution studies in rats with sst2-positive tumors have shown that these analogs achieve high tumor uptake. nih.gov Notably, [¹⁷⁷Lu-DOTA, Tyr³]octreotate demonstrated the highest tumor uptake among the tested analogs, highlighting the impact of subtle peptide modifications on targeting efficiency. nih.gov
While specific data tables for "this compound" are not available due to a lack of published preclinical studies, the following table illustrates the type of data typically generated in preclinical evaluations of other octreotide-based radiopeptides.
Table 1: Illustrative Preclinical Data for Octreotide-Based Radiopeptides
| Radiopeptide | Animal Model | Tumor Model | Key Preclinical Findings | Reference |
| [¹¹¹In-DTPA]octreotide | Rat | sst2-positive tumor | High tumor uptake demonstrated. | nih.gov |
| [⁹⁰Y-DOTA,Tyr³]octreotide | Rat | sst2-positive tumor | Effective tumor targeting and therapeutic effects observed. | aacrjournals.orgnih.gov |
| [¹⁷⁷Lu-DOTA,Tyr³]octreotate | Rat | sst2-positive tumor | Showed the highest tumor uptake and excellent tumor-to-kidney ratios. | nih.gov |
| Octreotide | Nude Mice | MiaPaCa pancreatic tumors | Significant inhibition of tumor growth. | nih.gov |
| Octreotide | Nude Mice | ZR-75-1 breast tumors | Inhibition of tumor growth; 71% of tumors were somatostatin receptor-positive. | nih.gov |
These studies underscore the promise of radiolabeled somatostatin analogs in TRT. nih.gov The combination of different radionuclides, such as the β-emitter ⁹⁰Y and the β- and γ-emitter ¹⁷⁷Lu, has been explored in preclinical models to potentially enhance therapeutic efficacy across a wider range of tumor sizes. nih.gov The continuous development and preclinical evaluation of new octreotide analogs are aimed at improving tumor-to-background uptake ratios, thereby increasing the therapeutic window and minimizing radiation exposure to healthy tissues. aacrjournals.orgnih.gov
Analytical Research for Impurity Profiling and Quality Control of Peptide Analogues in Academic Settings
Advanced Chromatographic Techniques for Separation of Related Substances
The separation of structurally similar peptide impurities from the main active compound is a significant challenge. youtube.com High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, with various modes tailored to exploit different physicochemical properties of peptides. americanpeptidesociety.orgnih.gov
Two-Dimensional HPLC-CE for Comprehensive Impurity Profiling
Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by combining two different chromatographic methods. A particularly effective combination for peptide analysis is HPLC coupled with capillary electrophoresis (CE). researchgate.net This technique leverages the distinct separation mechanisms of HPLC (based on properties like hydrophobicity) and CE (based on charge-to-size ratio), providing a more detailed impurity profile than either method alone. researchgate.net For instance, in the analysis of octreotide (B344500), a related peptide analogue, 2D-HPLC-CE has demonstrated superior separation efficiency for complex mixtures of the active substance and its impurities. researchgate.net
Key Parameters for 2D-HPLC-CE Analysis of Peptide Analogues
| Parameter | First Dimension (HPLC) | Second Dimension (CE) |
| Stationary Phase | C18 (Reversed-Phase) | Uncoated Fused Silica Capillary |
| Mobile Phase | Acetonitrile/Water Gradient with TFA | Phosphate or Borate Buffer |
| Separation Principle | Hydrophobicity | Electrophoretic Mobility |
| Detection | UV Absorbance | UV Absorbance |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC for peptide analysis. diva-portal.orgnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. diva-portal.org This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and increased efficiency. diva-portal.orgnih.gov
SFC is particularly advantageous for separating complex peptide mixtures, including those containing isomers, which can be challenging to resolve by HPLC alone. diva-portal.orgtandfonline.com The technique has been successfully applied to the separation of various peptides, demonstrating its potential for the impurity profiling of N-Acetyl-Phe-Octreotide TFA Salt. nih.govnih.govperlan.com.pl
Comparison of SFC and HPLC for Peptide Separation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Aqueous/Organic Solvents |
| Analysis Time | Faster | Slower |
| Solvent Consumption | Lower (more environmentally friendly) | Higher |
| Separation Efficiency | High, especially for chiral compounds | High, but can be limited for complex mixtures |
| Applicability | Expanding to a wider range of polar compounds | Well-established for a broad range of analytes |
Mass Spectrometry-Based Methods for Identification and Quantification of Impurities
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of impurities in peptide samples. oup.com When coupled with a chromatographic separation technique like HPLC or SFC, it provides a powerful platform for impurity profiling. researchgate.netnih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of impurities. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further aids in identification by providing fragmentation data that can be used to sequence the impurity and pinpoint the location of any modifications. enovatia.comnih.gov This level of detail is crucial for understanding the degradation pathways and synthesis-related side reactions that can lead to impurities in this compound. nih.gov
Development and Characterization of Reference Standards for Research Use
Well-characterized reference standards are fundamental for the accurate identification and quantification of impurities in peptide analogues. usp.orgpharmaffiliates.com A reference standard is a highly purified and extensively characterized sample of the peptide of interest, in this case, this compound. The United States Pharmacopeia (USP) provides reference standards for octreotide and some of its related impurities, which can serve as a basis for academic research. usp.org
The development of a reference standard involves a comprehensive characterization process to confirm its identity and purity. researchgate.net This typically includes a suite of analytical techniques to provide orthogonal data.
Techniques for Characterizing Peptide Reference Standards
| Analytical Technique | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and identification of modification sites. enovatia.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the three-dimensional structure and confirmation of sequence. youtube.com |
| Amino Acid Analysis (AAA) | Determination of the amino acid composition and quantification of peptide content. youtube.com |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities. usp.org |
Methodologies for Assessing Peptide Stability in Research Formulations
Understanding the stability of a peptide in a research formulation is critical for ensuring that it remains intact and active throughout the course of an experiment. nih.govku.edu Peptides can be susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation. researchgate.netnih.gov
Stability studies are designed to evaluate the impact of different environmental factors, such as temperature, pH, and light, on the integrity of the peptide. nih.gov These studies typically involve storing the peptide formulation under stressed conditions and analyzing samples at various time points using stability-indicating analytical methods, such as HPLC. researchgate.net The data from these studies helps to identify degradation products and establish appropriate storage and handling conditions for research formulations of this compound.
Common Degradation Pathways for Peptides in Solution
| Degradation Pathway | Description |
| Hydrolysis | Cleavage of peptide bonds, often catalyzed by acidic or basic conditions. nih.gov |
| Oxidation | Modification of susceptible amino acid residues, such as methionine and cysteine. |
| Deamidation | Loss of an amide group from asparagine or glutamine residues. |
| Racemization | Conversion of an L-amino acid to a D-amino acid. |
| Aggregation | Formation of non-covalent oligomers or larger aggregates. nih.gov |
Future Directions and Research Challenges
Advancements in Peptide Engineering and Design Principles
The introduction of an acetyl group at the N-terminal phenylalanine of octreotide (B344500) is a critical modification that warrants in-depth investigation. N-terminal acetylation is a common post-translational modification in nature that can significantly influence a peptide's stability, conformation, and biological activity. nih.govmdpi.com Future research in peptide engineering should focus on how this modification specifically impacts the properties of octreotide.
Key research questions include:
Proteolytic Stability: N-terminal acetylation is known to enhance the resistance of peptides to degradation by aminopeptidases. mdpi.com Studies are needed to quantify the increase in proteolytic stability of N-Acetyl-Phe-Octreotide compared to its non-acetylated counterpart in various biological matrices. This enhanced stability could translate to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
Receptor Binding Affinity and Selectivity: A crucial aspect to investigate is the effect of N-terminal acetylation on the binding affinity and selectivity of the peptide for different somatostatin (B550006) receptor (SSTR) subtypes. While the core pharmacophore of octreotide is responsible for its SSTR2 preference, the N-terminal modification could subtly alter the binding kinetics and receptor interaction profile.
Conformational Changes: The acetyl group may induce conformational changes in the peptide backbone, which could influence its biological activity. nih.gov Spectroscopic techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy would be invaluable in comparing the solution structures of N-Acetyl-Phe-Octreotide and octreotide.
A study on the N-terminal PEGylation of octreotide demonstrated that modifications at this terminus can preserve biological activity while improving pharmacokinetic properties. nih.gov This provides a strong rationale for exploring the impact of the smaller acetyl group on N-Acetyl-Phe-Octreotide's performance.
Exploration of Novel Preclinical Research Models and Targets
To understand the potential therapeutic or diagnostic utility of N-Acetyl-Phe-Octreotide TFA Salt, robust preclinical evaluation is essential. This requires the use of appropriate in vitro and in vivo models that accurately recapitulate human diseases where somatostatin receptors are overexpressed, such as neuroendocrine tumors (NETs). nih.govnih.gov
Future preclinical research should involve:
In Vitro Cell-Based Assays: A panel of human cancer cell lines with varying SSTR expression profiles should be used to assess the binding, internalization, and downstream signaling effects of N-Acetyl-Phe-Octreotide. This would help to determine its potency and efficacy at a cellular level.
Animal Models of Neuroendocrine Tumors: Xenograft and patient-derived xenograft (PDX) models of NETs implanted in immunocompromised mice are critical for evaluating the in vivo targeting, biodistribution, and anti-tumor efficacy of radiolabeled N-Acetyl-Phe-Octreotide. nih.gov
Exploration of New Therapeutic Targets: While NETs are the primary target for somatostatin analogs, other cancers, such as breast cancer and small cell lung cancer, have also been shown to express SSTRs. nih.gov Preclinical studies could explore the potential of N-Acetyl-Phe-Octreotide in these alternative indications.
The development of novel preclinical models, including genetically engineered mouse models (GEMMs) that more accurately reflect the genetic landscape of human NETs, will be crucial for the comprehensive evaluation of next-generation somatostatin analogs like N-Acetyl-Phe-Octreotide.
Methodological Innovations in Radiopharmaceutical Sciences and Peptide Chemistry
The true potential of this compound may lie in its application as a radiopharmaceutical for imaging or therapy. nih.govnih.gov Advances in radiochemistry and peptide synthesis will be instrumental in developing and evaluating this compound.
Key methodological innovations to be explored include:
Efficient Radiosynthesis: The development of efficient and automated methods for radiolabeling N-Acetyl-Phe-Octreotide with various diagnostic (e.g., Gallium-68, Fluorine-18) and therapeutic (e.g., Lutetium-177, Actinium-225) radionuclides is a prerequisite for its clinical translation. nih.govfrontiersin.org
Novel Chelating Systems: The choice of chelator for attaching the radionuclide to the peptide is critical for the stability and in vivo performance of the radiopharmaceutical. Research into novel chelators that offer improved labeling kinetics and stability would be beneficial.
Advanced Peptide Synthesis Strategies: While the synthesis of N-Acetyl-Phe-Octreotide can be achieved through standard solid-phase peptide synthesis, the development of more efficient and scalable synthetic routes would be advantageous for future large-scale production. magritek.commagritek.com
The future of peptide-based radiopharmaceuticals lies in the development of agents with optimized pharmacokinetics and targeting capabilities. nih.govfrontiersin.orgyoutube.com N-Acetyl-Phe-Octreotide, with its potential for enhanced stability, is a prime candidate for such development.
Integration of Omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological effects of this compound and to identify potential biomarkers of response, the integration of "omics" data is indispensable. This includes genomics, transcriptomics, proteomics, and metabolomics.
Future research should aim to:
Identify Biomarkers of SSTR Expression and Function: Multi-omics analysis of tumor tissues can help to identify biomarkers that predict which patients are most likely to respond to treatment with somatostatin analogs.
Elucidate Downstream Signaling Pathways: Transcriptomic and proteomic analyses of cancer cells treated with N-Acetyl-Phe-Octreotide can reveal the downstream signaling pathways that are modulated by the compound, providing insights into its mechanism of action.
Personalized Medicine Approaches: By integrating omics data with clinical data, it may be possible to develop personalized treatment strategies where patients are selected for therapy with N-Acetyl-Phe-Octreotide based on their individual tumor biology.
Recent studies have highlighted the importance of acetylation in regulating cellular metabolism, suggesting that the acetyl modification on N-Acetyl-Phe-Octreotide could have unforeseen biological consequences that can be unraveled through omics approaches. nih.gov
Q & A
Basic Research Questions
Q. Why is N-Acetyl-Phe-Octreotide commonly synthesized as a TFA salt, and what are its implications for experimental design?
- Methodological Answer : TFA salts are standard in peptide synthesis due to their role in reverse-phase HPLC purification and resin cleavage during solid-phase synthesis. TFA protonates peptides lacking basic residues (e.g., Arg, Lys) . However, residual TFA (>1%) can interfere with cell-based assays or in vivo studies by inducing cytotoxicity or abnormal responses. Researchers should consider salt conversion to acetate/HCl for sensitive assays .
Q. How can residual TFA content in N-Acetyl-Phe-Octreotide TFA Salt be quantified, and what thresholds are critical for biological assays?
- Methodological Answer : Residual TFA is quantified via Karl Fischer (KF) titration for water content or TFA-specific ion chromatography. For cell-based assays, TFA content <1% is recommended to avoid artifacts. If unavailable, request TFA Content Analysis from suppliers (additional cost) .
Q. What purity grade is appropriate for preliminary studies involving this compound?
- Methodological Answer : For exploratory work (e.g., binding affinity tests), >70% purity is sufficient. Higher purity (>95%) is critical for functional assays (e.g., receptor activation) to minimize truncated peptide interference. Note that purity ≠ net peptide content, which accounts for counterions (e.g., TFA) and moisture .
Advanced Research Questions
Q. How to design experiments to mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Variability arises from differences in TFA content, impurities, and net peptide concentration. Standardize protocols by:
- Requesting batch-specific Certificates of Analysis (CoA) with HPLC/MS data .
- Performing peptide content analysis to adjust molar concentrations .
- Using ion-exchange chromatography for salt conversion (e.g., TFA → acetate) to ensure consistency .
Q. What analytical techniques are most reliable for detecting TFA-induced artifacts in pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS to distinguish TFA adducts from native peptide signals. Headspace (HS) gas chromatography detects volatile TFA residues in lyophilized powder, while liquid-liquid extraction (LLE) quantifies TFA in biological matrices (e.g., plasma) . Validate methods with spiked controls to confirm sensitivity (LOQ ≤ 0.1% TFA) .
Q. How to resolve contradictory data between in vitro and in vivo studies of this compound?
- Methodological Answer : Contradictions may stem from TFA’s bioactivity or salt-form stability.
- In vitro: Test acetate/HCl salts to rule out TFA interference .
- In vivo: Compare pharmacokinetics of TFA vs. acetate salts; TFA may alter solubility or tissue distribution .
- Conduct stability studies (e.g., pH, temperature) to assess salt-form degradation .
Q. What validation criteria should be applied when converting this compound to alternative salt forms?
- Methodological Answer : Post-conversion validation must include:
- Purity : Confirm >95% purity via HPLC.
- Salt Content : Use elemental analysis (e.g., chloride titration for HCl salts).
- Bioequivalence : Compare receptor binding (e.g., SPR) and functional activity (e.g., cAMP assays) between salt forms .
Key Considerations for Researchers
- Salt-Form Selection : Prioritize TFA for cost-sensitive exploratory studies; switch to acetate/HCl for publication-grade reproducibility .
- Batch Documentation : Insist on CoA with peptide content, TFA%, and moisture data .
- Method Transparency : Disclose salt form and purity in publications to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
